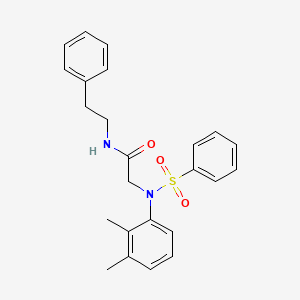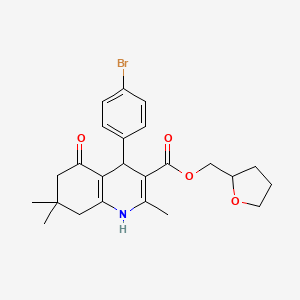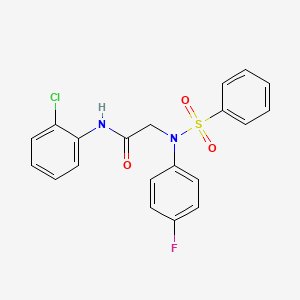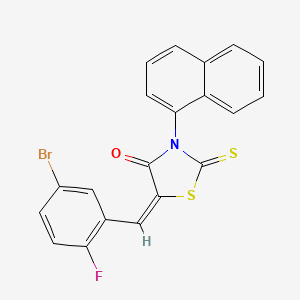
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMPA-Glycinate, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied extensively for its ability to modulate neurotransmission.
Mechanism of Action
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors. One limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, the high cost of synthesis may limit its availability for lab experiments.
Future Directions
There are a number of future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety disorders. Another direction is to investigate its long-term effects and potential side effects. Additionally, research could be done to optimize the synthesis method to reduce the cost of production and increase availability for lab experiments. Finally, research could be done to investigate the potential of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete as a tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors.
Synthesis Methods
The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete involves the reaction of 2,3-dimethylbenzaldehyde, 2-phenylethylamine, and phenylsulfonyl chloride with glycine in the presence of a base. The reaction proceeds through a series of steps, including condensation, cyclization, and sulfonation, to yield the final product. The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been extensively studied for its potential therapeutic applications. It has been shown to modulate neurotransmission by inhibiting GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. This results in an increase in glycine concentration in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have potential applications in the treatment of schizophrenia, depression, and anxiety disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRRDHPZJYOLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)

![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![5-(1-azocanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4957110.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)

![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)
![2,2-dimethyl-5-(3-phenyl-1H-pyrazol-4-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4957134.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)